molecular formula C14H25NSn B15199329 5-Hexyl-2-(trimethylstannyl)pyridine

5-Hexyl-2-(trimethylstannyl)pyridine

Cat. No.: B15199329
M. Wt: 326.06 g/mol
InChI Key: UPHZUNGCVXMHKN-UHFFFAOYSA-N
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Description

5-Hexyl-2-(trimethylstannyl)pyridine is an organotin compound with the molecular formula C14H25NSn It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by a trimethylstannyl group, and the hydrogen atom at the 5-position is replaced by a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2-(trimethylstannyl)pyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 5-hexyl-2-bromopyridine with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine oxides.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and nucleophiles such as Grignard reagents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Stille Coupling: Palladium catalysts and organohalides are typically employed.

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: Pyridine oxides.

    Coupling: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Hexyl-2-(trimethylstannyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Material Science:

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 5-Hexyl-2-(trimethylstannyl)pyridine in chemical reactions involves the activation of the trimethylstannyl group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(tributylstannyl)pyridine: Similar structure but with a methyl group instead of a hexyl group.

    2-(Tributylstannyl)pyridine: Lacks the hexyl group at the 5-position.

    2-Methyl-6-(tributylstannyl)pyridine: Similar but with a methyl group at the 6-position.

Uniqueness

5-Hexyl-2-(trimethylstannyl)pyridine is unique due to the presence of both a hexyl group and a trimethylstannyl group, which can influence its reactivity and potential applications. The hexyl group can provide hydrophobic properties, while the trimethylstannyl group is reactive in various coupling reactions.

Properties

Molecular Formula

C14H25NSn

Molecular Weight

326.06 g/mol

IUPAC Name

(5-hexylpyridin-2-yl)-trimethylstannane

InChI

InChI=1S/C11H16N.3CH3.Sn/c1-2-3-4-5-7-11-8-6-9-12-10-11;;;;/h6,8,10H,2-5,7H2,1H3;3*1H3;

InChI Key

UPHZUNGCVXMHKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN=C(C=C1)[Sn](C)(C)C

Origin of Product

United States

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